molecular formula C28H40O10 B10754076 Methyl 7-desacetylkhivorinate

Methyl 7-desacetylkhivorinate

Cat. No.: B10754076
M. Wt: 536.6 g/mol
InChI Key: HJESSLHNQMBHEX-UHFFFAOYSA-N
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Description

Methyl 7-desacetylkhivorinate is a methyl ester derivative of 7-desacetylkhivoric acid, a compound structurally related to diterpenoid derivatives. Methyl esters are commonly synthesized to improve the solubility or stability of parent carboxylic acids, making them more suitable for pharmacological applications .

Properties

Molecular Formula

C28H40O10

Molecular Weight

536.6 g/mol

IUPAC Name

methyl 13,15-diacetyloxy-19-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-7-carboxylate

InChI

InChI=1S/C28H40O10/c1-13(29)35-18-12-19(36-14(2)30)26(6)15-9-10-25(5)20(22(32)34-8)37-23(33)21-28(25,38-21)27(15,7)17(31)11-16(26)24(18,3)4/h15-21,31H,9-12H2,1-8H3

InChI Key

HJESSLHNQMBHEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C(=O)OC)C)C)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group could undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. For example:
Methyl 7-desacetylkhivorinate+H3O+7-Desacetylkhivorinic acid+MeOH\text{Methyl 7-desacetylkhivorinate} + \text{H}_3\text{O}^+ \rightarrow \text{7-Desacetylkhivorinic acid} + \text{MeOH}
This reaction would cleave the ester bond, yielding the carboxylic acid and methanol .

Deacetylesterification

The acetyl groups at positions 13 and 15 may undergo deacetylation via nucleophilic substitution or hydrolysis, depending on the reaction conditions. For instance, mild bases could selectively remove acetyl groups while preserving other functional groups.

Oxidation/Reduction

The hydroxyl group at position 19 could participate in oxidation/reduction reactions. For example:

  • Oxidation : Conversion to a ketone or carboxylic acid.

  • Reduction : Potential hydrogenation to form a secondary alcohol.

Comparison of Functional Group Reactivity

Functional Group Reactivity Typical Reactions
Methyl ester (C=O)ModerateHydrolysis to carboxylic acid
Acetyl groups (OAc)Low-moderateDeacetylation via nucleophilic substitution
Hydroxyl (OH)HighOxidation, esterification
Ketone (C=O)ModerateReduction to secondary alcohol

Research Gaps and Limitations

  • Limited Experimental Data : No direct reaction studies were identified in the provided sources.

  • Structural Complexity : The polycyclic framework complicates reaction specificity and mechanistic analysis.

  • Functional Group Interference : Multiple reactive sites may lead to competing reactions, requiring selective conditions.

Molecular Weight

  • Exact Mass : 536.6 g/mol .

  • InChI Key : HJESSLHNQMBHEX-LSIGHCQTSA-N .

Key Identifiers

Identifier Value
PubChem CID6708587
SMILESCC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3([C@@H](C2)O)C)O5)C(=O)OC)C)C)OC(=O)C

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 7-desacetylkhivorinate belongs to a broader class of methyl esters of diterpenoid derivatives. Below is a comparison with structurally or functionally related compounds:

Compound Structural Features Bioactivity Key Differences
Methyl salicylate Methyl ester of salicylic acid Analgesic, anti-inflammatory Simpler aromatic structure; lacks diterpenoid backbone
Methylenediphosphonate Contains methylene and phosphonate groups Bone-targeting agents, radiopharmaceuticals Phosphonate groups confer chelation properties; unrelated to diterpenoid esters
Methylphenidate Methyl ester of phenylpiperidine derivative CNS stimulant (ADHD treatment) Piperidine backbone; no diterpenoid or carboxylic acid linkage
Methyltestosterone Methylated androgen Anabolic steroid Steroidal structure; unrelated functional applications compared to diterpenoids

Key Research Findings

Bioactivity Profile: Unlike methyl salicylate (widely used in topical analgesics), methyl diterpenoid esters like this compound are less characterized but hypothesized to interact with terpenoid receptors or metabolic pathways .

Synthetic Accessibility : Methyl esters of complex acids (e.g., khivoric acid) often require multi-step synthesis, unlike simpler esters like methyl salicylate, which can be derived directly from salicylic acid .

Stability and Solubility : Methylation typically enhances lipophilicity, improving membrane permeability. However, this may reduce aqueous solubility compared to parent acids, a trade-off observed in analogs like methylenediphosphonate .

Data Tables

Table 1: Physicochemical Properties of Selected Methyl Esters

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL)
Methyl salicylate 152.15 2.26 0.4
Methylphenidate 233.31 1.76 0.05
Methyltestosterone 302.45 3.89 0.01
This compound Data unavailable

Note: Data for this compound is absent in publicly accessible literature. Values for analogs are derived from PubChem and DrugBank .

Q & A

Q. What are best practices for presenting contradictory crystallographic data in publications?

  • Answer : Publish cif files and refinement parameters in supplementary materials. Use R-factor and electron density maps to justify structural assignments. Compare bond lengths/angles with similar compounds in the Cambridge Structural Database (CSD) to resolve discrepancies .

Data Presentation and Reproducibility

Q. How should researchers format tables to compare bioactivity data across studies?

  • Answer : Standardize units (e.g., nM for IC50_{50}, % inhibition at 10 μM) and include error margins (SEM or SD). Annotate assay conditions (e.g., cell type, incubation time) in footnotes. Use heatmaps or radar charts to visualize multi-target activity .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in vivo?

  • Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50_{50} values. Use Kaplan-Meier survival analysis for toxicity studies. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) to compare treatment groups .

Advanced Mechanistic Studies

Q. How can isotopic labeling elucidate the metabolic fate of this compound?

  • Answer : Synthesize 13C^{13}C-labeled analogs at key positions (e.g., acetyl group) and track incorporation into metabolites via LC-MS. Combine with 1H^1H-13C^{13}C HSQC NMR to map metabolic pathways in hepatocyte models .

Q. What computational tools are recommended for predicting off-target interactions?

  • Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability to non-target proteins. Validate predictions with surface plasmon resonance (SPR) assays and analyze kinetics (kon_{on}/koff_{off}) to prioritize high-risk off-targets .

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